molecular formula C8H8ClFO B1586107 2-(2-Chloro-6-fluorophenyl)ethanol CAS No. 214262-86-9

2-(2-Chloro-6-fluorophenyl)ethanol

Cat. No.: B1586107
CAS No.: 214262-86-9
M. Wt: 174.6 g/mol
InChI Key: UYZAUXBNFFFZFA-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“2-(2-Chloro-6-fluorophenyl)ethanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and stored in a dry place at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride. This reaction typically takes place in an alcohol solvent under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Results in the formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylmethanol
  • 2-Chloro-6-fluorophenethylamine
  • 2-Chloro-6-fluorophenol

Uniqueness

2-(2-Chloro-6-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZAUXBNFFFZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369800
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-86-9
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)ethanol
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2-(2-Chloro-6-fluorophenyl)ethanol
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